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8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one

Catalog No.
S3009465
CAS No.
1785597-03-6
M.F
C10H10BrNO
M. Wt
240.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one

CAS Number

1785597-03-6

Product Name

8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one

IUPAC Name

8-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one

Molecular Formula

C10H10BrNO

Molecular Weight

240.1

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-7-2-4-10(13)12-6-8(7)5-9/h1,3,5H,2,4,6H2,(H,12,13)

InChI Key

IFFMPPDJOPTMFM-UHFFFAOYSA-N

SMILES

C1CC(=O)NCC2=C1C=CC(=C2)Br

solubility

not available

General Information about 8-Bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one

Benzazepines and Their Biological Activity

Benzazepines, especially their hydrogenated derivatives, are biologically important heterocyclic systems . They can be promising for the treatment of various conditions, including cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . Additionally, benzazepines have been found to exhibit antibacterial activity , act as sodium channel blockers , and inhibit squalene synthase, making them effective in the treatment of hyperlipidemia . One of the benzazepine derivatives, tolvaptan, has been in use since 2009 for the treatment of hyponatremia .

Synthesis of Benzazepines

The synthesis of benzazepine derivatives has been a topic of interest due to their high bioactivity . The methods for their synthesis can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . For example, a three-step synthesis of benzolactams based on anthranilic acid esters was demonstrated, which includes N-acylation, the Dieckmann condensation, and subsequent decarboxylation .

Opioid Receptor Antagonists

Field: Pharmacology Application: Substituted 3H-2-benzazepin-3-ones are used for the preparation of constrained amino acids – scaffolds, which play an important role in the design of very potent opioid receptor antagonists . Opioid peptidomimetics derived from this heterocycle are used for pain treatment .

Integrin Antagonists

Field: Medicine Application: Small-molecule integrin antagonists based on the benzazepinone system have demonstrated potential as medicines for a treatment of osteoporosis in humans .

Vitronectin Receptor Antagonists

Field: Biochemistry Application: This ring system has also been used for the preparation of vitronectin receptor antagonists .

Tyrosine Kinase Inhibitors

Field: Oncology Application: Peptide-based tyrosine kinase inhibitors have been developed using the 3H-2-benzazepin-3-one structure .

Alkaloids

Field: Natural Products Chemistry Application: 3H-2-Benzazepin-3-one is a structural element of poly-cyclic alkaloids from the galanthamine family, which exhibit various types of biological activity .

Angiotensin Converting Enzyme Inhibitors

Field: Pharmacology Application: Some benzazepines are used in the synthesis of angiotensin converting enzyme inhibitors . These are drugs with excellent clinical efficacy, strong safety, and minimal side effects in the international antihypertensive drugs .

8-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is a chemical compound with the molecular formula C10H10BrNO. This compound features a seven-membered ring structure that is fused to a benzene ring, characterized by the presence of a bromine atom at the 8th position. The compound is a brominated derivative of benzazepinone, which contributes to its unique chemical properties and potential biological activities. The presence of the bromine atom influences both the reactivity and the biological profile of this compound, making it a subject of interest in various fields including medicinal chemistry and organic synthesis .

There is no current information available regarding a specific mechanism of action for 8-Bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one. However, benzazepines, as a class, can exhibit various biological activities depending on their structure. Some well-known examples include drugs like clozapine (antipsychotic) and lorazepam (anti-anxiety) that interact with neurotransmitter receptors in the brain [, ].

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 2,3,4,5-tetrahydro-1H-2-benzazepin-3-one.
  • Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups on the benzazepinone ring.

Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The specific products formed depend on the reaction conditions and reagents employed .

Research indicates that 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one exhibits potential biological activities. It has been studied for its effects on various cellular processes and enzyme inhibition. Preliminary studies suggest that compounds within this class may have therapeutic applications in treating neurological disorders and other conditions due to their interaction with specific molecular targets .

The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzazepin-3-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The process requires careful management of reaction parameters to ensure high yields and purity of the final product .

8-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one has several applications:

  • Chemical Research: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Biological Studies: Investigated for its potential effects on cellular mechanisms and enzyme interactions.
  • Medicinal Chemistry: Ongoing research aims to explore its therapeutic potential in drug development.
  • Industrial Use: Employed in producing specialty chemicals and as a building block for more complex molecules .

Studies focusing on 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one's interactions with biological targets are crucial for understanding its mechanism of action. These studies typically involve assessing how the compound interacts with enzymes or receptors relevant to various diseases. Initial findings suggest that it may modulate certain pathways involved in neurological functions .

8-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one can be compared with several similar compounds:

Compound NameKey FeaturesUnique Aspects
2,3,4,5-Tetrahydro-1H-benzazepin-3-oneLacks bromineDifferent reactivity profile
8-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-3-oneContains chlorineAlters chemical properties compared to bromine
8-Fluoro-2,3,4,5-tetrahydro-1H-benzazepin-3-oneContains fluorineSignificant differences in reactivity due to electronegativity

These compounds share structural similarities but differ in their halogen substituents (bromine vs. chlorine vs. fluorine), which significantly impacts their chemical behavior and biological activity .

XLogP3

1.7

Dates

Last modified: 04-14-2024

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